N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide
Description
N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a sulfanylidene moiety
Properties
IUPAC Name |
N-[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-18-10-11(9-16-18)3-8-14(19)17-21(2,20)13-6-4-12(15)5-7-13/h4-7,9-10H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGWHAASSOHMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N=S(=O)(C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-fluorophenyl precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The final step involves the incorporation of the sulfanylidene group under controlled conditions, often using sulfur-containing reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the compound in its pure form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide
- N-[(4-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide
- N-[(4-methylphenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide
Uniqueness
N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
